Reutericyclin

Übersicht

Beschreibung

Reutericyclin is a bacteriocin produced by the bacterium Lactobacillus reuteri. It is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4. This compound disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore. It has a broad spectrum of activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria due to the barrier properties of their outer membrane .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Mechanism of Action

Reutericyclin exhibits potent antibacterial activity primarily against Gram-positive bacteria. Its mode of action involves the dissipation of the transmembrane potential in bacterial cells, which disrupts essential cellular processes such as macromolecular synthesis .

Table 1: Antibacterial Activity of this compound Against Gram-Positive Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 - 2 µg/ml |

| Enterococcus faecalis | 1 - 4 µg/ml |

| Streptococcus pneumoniae | 0.25 - 1 µg/ml |

| Clostridium difficile | 2 - 8 µg/ml |

This table illustrates the effectiveness of this compound against various pathogens, highlighting its potential for therapeutic use in treating infections caused by resistant strains.

Probiotic Applications

This compound-producing strains of Limosilactobacillus reuteri are widely used in food fermentations. These probiotics not only enhance food safety by inhibiting pathogenic bacteria but also contribute to the overall health of the gut microbiome .

Case Study: Probiotic Efficacy in Fermented Foods

A study demonstrated that this compound-producing L. reuteri strains were effective in reducing the presence of harmful bacteria in traditional fermented foods like Koozh, a millet-based beverage . The probiotic properties were confirmed through in vitro tests showing significant inhibition of pathogens.

Ecological Fitness and Competitive Advantage

Research indicates that this compound production confers ecological advantages to L. reuteri in competitive environments. In various experimental setups, including in vivo studies with germ-free mice, strains producing this compound outperformed non-producing strains, suggesting that this compound plays a crucial role in microbial ecology .

Table 2: Competitive Fitness of this compound-Producing vs. Non-Producing Strains

| Strain Type | Competitive Advantage (%) |

|---|---|

| This compound-Producing Strain | +30% |

| Non-Producing Strain | Baseline |

This data underscores the importance of this compound not just as an antimicrobial agent but also as a factor influencing microbial community dynamics.

Potential Therapeutic Uses

Given its selective antibacterial properties, this compound is being explored for therapeutic applications beyond food safety. Its ability to target specific pathogenic bacteria while sparing beneficial flora makes it a candidate for developing new antibiotics aimed at treating resistant infections .

Case Study: In Vivo Effects on Gut Microbiota

A recent study assessed the impact of administering this compound on gut microbiota composition in mice. Results indicated a decrease in potentially harmful bacteria while promoting beneficial strains, suggesting therapeutic potential for gastrointestinal disorders .

Wirkmechanismus

Target of Action

Reutericyclin primarily targets gram-positive bacteria . It is produced by sourdough isolates of Lactobacillus reuteri . The compound is bacteriostatic or bactericidal to a broad range of food-related spoilage organisms and pathogens .

Mode of Action

This compound interacts with its targets by acting as a proton-ionophore . This means it disrupts the cell membrane of sensitive bacteria . It is worth noting that gram-negative bacteria are resistant to this compound due to the barrier properties of their outer membrane .

Biochemical Pathways

This compound’s mode of action involves the dissipation of the transmembrane proton potential . This disruption of the cell membrane potential correlates with the inhibition of macromolecular synthesis in cells .

Pharmacokinetics

It is known that the compound is produced in concentrations active against competitors during the growth ofL. reuteri in sourdough .

Result of Action

The result of this compound’s action is the inhibition of a broad range of food-related spoilage organisms and pathogens . It is bacteriostatic or bactericidal to these gram-positive bacteria .

Action Environment

This compound-producing strains have been shown to persist for a period of 10 years in an industrial sourdough fermentation . This suggests that the compound’s action, efficacy, and stability may be influenced by the environmental conditions of sourdough fermentation. Furthermore, these strains were shown to colonize reconstituted lactobacilli-free mice at high levels , indicating a potential impact of antimicrobial compounds on the intestinal microflora of humans and animals.

Biochemische Analyse

Biochemical Properties

Reutericyclin is a hydrophobic, negatively charged molecule with the molecular formula C20H31NO4 . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It is bacteriostatic or bactericidal to gram-positive bacteria based on its activity as a proton-ionophore . Gram-negative bacteria are resistant to this compound because of the barrier properties of their outer membrane .

Cellular Effects

This compound has a broad spectrum of activity against Gram-positive bacteria . It disrupts the cell membrane of sensitive bacteria by acting as a proton ionophore . It has no effect on Gram-negative bacteria because the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria prevents access by hydrophobic compounds .

Molecular Mechanism

The mode of action of this compound is comparable to the antibacterial activity of hop iso-α-acids such as trans-isohumulone . It acts as a proton-ionophore, disrupting the cell membrane of sensitive bacteria .

Temporal Effects in Laboratory Settings

This compound-producing strains were shown to persist for a period of 10 years in an industrial sourdough fermentation, and this compound was shown to be produced in concentrations active against competitors during growth of L. reuteri in sourdough .

Metabolic Pathways

It is known that this compound is produced by Lactobacillus reuteri, a lactic acid bacterium, which suggests that it may be involved in lactic acid fermentation .

Transport and Distribution

It is known that Gram-negative bacteria are resistant to this compound because of the barrier properties of their outer membrane .

Subcellular Localization

Given its role as a proton-ionophore and its impact on the cell membrane, it is likely that this compound interacts with the cell membrane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Reutericyclin is produced during the growth of Lactobacillus reuteri in wheat sourdough. The production process involves the fermentation of Lactobacillus reuteri under specific conditions that support the formation of this compound .

Industrial Production Methods: Industrial production of this compound involves the cultivation of Lactobacillus reuteri in bioreactors. The fermentation process is optimized to maximize the yield of this compound. The compound is then extracted and purified for use in various applications .

Analyse Chemischer Reaktionen

Reaktionstypen: Reutericyclin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität und Stabilität zu verbessern .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen mit this compound verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um sicherzustellen, dass die gewünschten Modifikationen erreicht werden, ohne die Integrität der Verbindung zu beeinträchtigen .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen mit this compound gebildet werden, sind verschiedene Analoga mit verstärkter antibakterieller Aktivität. Diese Analoga sind so konzipiert, dass sie spezifische Bakterienstämme angreifen und die Wirksamkeit der Verbindung verbessern .

Vergleich Mit ähnlichen Verbindungen

Reutericyclin ist strukturell mit natürlich vorkommenden Tetramsäuren verwandt, hat aber eine einzigartige Wirkweise. Im Gegensatz zu anderen Tetramsäuren zeigt this compound keine zytotoxische Aktivität gegenüber eukaryotischen Zellen, was es zu einer sichereren Alternative für therapeutische Anwendungen macht .

Ähnliche Verbindungen:

Tenuazonsäure: Eine Tetramsäure mit zytotoxischer Aktivität.

Isohumulon: Eine Hopfen-Iso-α-Säure mit antibakterieller Aktivität ähnlich wie this compound.

Daptomycin: Ein cyclisches Lipopeptid-Antibiotikum, das die bakterielle Zellmembran angreift.

Die einzigartige Struktur und Wirkweise von this compound machen es zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen. Sein Potenzial als Leitverbindung für die Entwicklung neuer Antibiotika und seine Verwendung in der Lebensmittelkonservierung unterstreichen seine Bedeutung sowohl in der Forschung als auch in der Industrie.

Biologische Aktivität

Reutericyclin is a bioactive compound produced by Lactobacillus reuteri, a lactic acid bacterium known for its probiotic properties. This compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria, and has been the subject of various studies exploring its mechanisms of action, potential applications in food preservation, and implications for human health.

This compound is classified as a tetramic acid derivative. Its biological activity primarily stems from its ability to act as a proton ionophore , which disrupts the transmembrane potential of susceptible bacteria. This action leads to the dissipation of the proton motive force essential for bacterial energy production and macromolecular synthesis, ultimately resulting in cell death or inhibition of growth .

Key Findings on Mechanism:

- Bactericidal Activity : this compound has been shown to exhibit bactericidal effects against various Gram-positive pathogens, including Staphylococcus aureus, Enterococcus faecalis, and Bacillus subtilis.

- Resistance in Gram-negative Bacteria : The compound is ineffective against Gram-negative bacteria due to their protective outer membrane, which prevents this compound from entering the cell .

Antimicrobial Spectrum

This compound displays a broad spectrum of antimicrobial activity against several clinically relevant pathogens. The following table summarizes its inhibitory effects on various bacterial strains:

| Bacterial Strain | Sensitivity to this compound |

|---|---|

| Staphylococcus aureus | Sensitive |

| Enterococcus faecalis | Sensitive |

| Bacillus subtilis | Sensitive |

| Listeria innocua | Sensitive |

| Escherichia coli (LPS mutants) | Sensitive |

| Streptococcus pneumoniae | Sensitive |

| Corynebacterium difficile | Sensitive |

| Lactobacillus sanfranciscensis | Sensitive |

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of this compound, identifying key modifications that enhance or diminish its antibacterial properties. A study indicated that lipophilic analogs generally exhibited higher activity against Gram-positive pathogens. For example, modifications at specific positions on the tetramic acid core were found to significantly affect the compound's efficacy .

Notable Observations:

- Hydrophobic Chain Importance : The presence of a long hydrophobic chain (trans-2-decenoyl) is crucial for activity; shorter chains resulted in a marked decrease in antibacterial potency .

- Cytotoxicity Concerns : While this compound shows promise as an antimicrobial agent, it also exhibits cytotoxic effects on eukaryotic cells (e.g., Vero cells), highlighting the need for careful consideration in therapeutic applications .

Case Studies and Applications

- Food Preservation : this compound-producing strains of Lactobacillus reuteri have been proposed for use in biopreservation due to their ability to inhibit spoilage organisms and pathogens in food products. Studies have demonstrated that these strains can persist in sourdough fermentation for extended periods, producing this compound at concentrations effective against competitors .

- Probiotic Potential : The safety profile of this compound-producing strains suggests potential applications in gut health. Research indicates that these strains can colonize the intestinal microbiota effectively, which may offer protective benefits against pathogenic bacteria .

- In Vivo Studies : Limited studies have investigated the effects of this compound on intestinal microbiomes in vivo. However, existing data suggest that it may modulate microbial populations favorably without adverse effects on gut health .

Eigenschaften

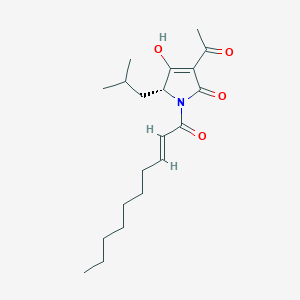

IUPAC Name |

(2R)-4-acetyl-1-[(E)-dec-2-enoyl]-3-hydroxy-2-(2-methylpropyl)-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO4/c1-5-6-7-8-9-10-11-12-17(23)21-16(13-14(2)3)19(24)18(15(4)22)20(21)25/h11-12,14,16,24H,5-10,13H2,1-4H3/b12-11+/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSBVNLHSNSDF-LPQFERQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)N1C(C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)N1[C@@H](C(=C(C1=O)C(=O)C)O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303957-69-9 | |

| Record name | Reutericyclin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XSP5EH6PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.